(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol
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Overview
Description
(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields This compound features a chiral center at the ethan-1-ol moiety, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-(difluoromethoxy)benzene.
Chiral Catalyst: A chiral catalyst is used to introduce the chiral center at the ethan-1-ol moiety.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(difluoromethoxy)benzaldehyde or 5-chloro-2-(difluoromethoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(difluoromethoxy)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The presence of chlorine and difluoromethoxy groups enhances its chemical stability and reactivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
5-Chloro-2-(difluoromethoxy)benzene: The parent compound without the ethan-1-ol moiety.
1-(5-Chloro-2-methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of a difluoromethoxy group.
Uniqueness
(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and difluoromethoxy groups
Properties
Molecular Formula |
C9H9ClF2O2 |
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Molecular Weight |
222.61 g/mol |
IUPAC Name |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3/t5-/m0/s1 |
InChI Key |
COYIWNMSVIWRGS-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)O |
Origin of Product |
United States |
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